Amidogen

Beschreibung

Eigenschaften

CAS-Nummer |

13770-40-6 |

|---|---|

Molekularformel |

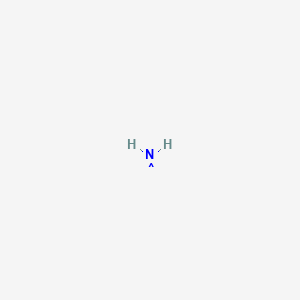

H2N |

Molekulargewicht |

16.023 g/mol |

InChI |

InChI=1S/H2N/h1H2 |

InChI-Schlüssel |

MDFFNEOEWAXZRQ-UHFFFAOYSA-N |

SMILES |

[NH2] |

Kanonische SMILES |

[NH2] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Amidogen Radical (NH₂): An In-depth Technical Guide to its Electronic Structure and Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

The amidogen radical (NH₂), a key intermediate in nitrogen chemistry, plays a crucial role in various chemical environments, from combustion and atmospheric processes to astrochemistry.[1][2] Its high reactivity and short-lived nature make it a fascinating subject for spectroscopic and theoretical studies. This guide provides a comprehensive overview of the electronic structure and spectroscopy of the NH₂ radical, presenting quantitative data, experimental methodologies, and visual representations of its core properties.

Electronic Structure

The this compound radical is a triatomic molecule with C₂ᵥ symmetry in its ground electronic state.[1] It possesses seven valence electrons, leading to an open-shell electronic configuration.

The ground electronic state of the NH₂ radical is designated as X̃²B₁ .[1] In this state, the molecule has a bent geometry.[3] The first electronically excited state is the òA₁ state, in which the molecule adopts a nearly linear configuration.[4][5] The electronic transition between these two states, òA₁ ← X̃²B₁, is the most prominent feature in the visible absorption and emission spectra of the this compound radical.[3][4]

A simplified molecular orbital (MO) description helps in understanding the electronic properties of the NH₂ radical. The valence molecular orbitals are formed from the linear combination of the nitrogen 2s and 2p atomic orbitals and the hydrogen 1s atomic orbitals. The electronic configuration of the ground state (X̃²B₁) is:

...(1a₁)² (1b₂)² (2a₁)² (1b₁¹)

The highest singly occupied molecular orbital (SOMO) is the 1b₁ orbital, which is a non-bonding p-type orbital localized on the nitrogen atom, perpendicular to the molecular plane. The unpaired electron in this orbital is responsible for the radical nature of the molecule.

Spectroscopy of the this compound Radical

The spectroscopy of the NH₂ radical is characterized by complex rotational, vibrational, and electronic transitions that provide detailed information about its structure and dynamics.

As a light asymmetric top molecule, the NH₂ radical exhibits a rich and complex pure rotational spectrum in the far-infrared and terahertz regions.[1] High-resolution Fourier-transform far-infrared (FT-FIR) spectroscopy has been used to observe numerous pure rotational transitions in both the ground vibrational state (000) and the first excited bending state (010).[1] These spectra allow for the precise determination of rotational constants and centrifugal distortion constants. Each rotational level is split by spin-rotation interaction into two sublevels.[1]

The NH₂ radical has three fundamental vibrational modes: the symmetric stretch (ν₁), the bending mode (ν₂), and the antisymmetric stretch (ν₃).[3] These vibrations have been characterized by infrared absorption spectroscopy.[3] The bending mode (ν₂) is particularly important as it is the primary mode excited in the òA₁ ← X̃²B₁ electronic transition.

The most extensively studied spectroscopic feature of the NH₂ radical is its electronic absorption and emission spectrum in the visible region (around 380-830 nm).[4] This spectrum is dominated by the òA₁ ← X̃²B₁ electronic transition.[3][4] Due to the significant change in geometry from a bent ground state to a nearly linear excited state, the spectrum consists of a long progression of bands corresponding to the excitation of the bending vibration (ν₂) in the òA₁ state.[4][5]

Quantitative Spectroscopic Data

The following tables summarize key quantitative data for the this compound radical.

Table 1: Molecular Geometry and Rotational Constants

| Electronic State | Bond Length (r_NH) (Å) | Bond Angle (∠HNH) (°) | A₀ (cm⁻¹) | B₀ (cm⁻¹) | C₀ (cm⁻¹) |

| X̃²B₁ | 1.024 | 103.33 | 23.69 | 12.95 | 8.17 |

| òA₁ | 0.999 | 144 | 11.16 | - | - |

Data for the ground state from high-resolution spectroscopy and for the excited state from rotational analysis of the electronic spectrum.

Table 2: Vibrational Frequencies

| Vibrational Mode | Symmetry | Gas Phase Frequency (cm⁻¹) | Neon Matrix Frequency (cm⁻¹) |

| ν₁ (symm. stretch) | a₁ | 3219.4 | 3213.5 |

| ν₂ (bending) | a₁ | 1497.3 | 1494.6 |

| ν₃ (asymm. stretch) | b₂ | 3301.1 | - |

Gas phase data from various spectroscopic studies.[3] Neon matrix data from infrared absorption spectroscopy of matrix-isolated NH₂.[3]

Table 3: Electronic State Properties

| Property | Value |

| Adiabatic Ionization Potential | 11.14 ± 0.01 eV |

| Radiative Lifetime of òA₁ (0,9,0) | ~10 µs |

Ionization potential from photoionization mass spectrometry.[6][7] Radiative lifetime from time-resolved laser-induced fluorescence.[8]

Experimental Protocols

A variety of experimental techniques are employed to study the this compound radical, including absorption spectroscopy, laser-induced fluorescence (LIF), and cavity ring-down spectroscopy (CRDS).[3][4][9] A common and powerful technique is Pulsed Laser Photolysis-Laser-Induced Fluorescence (PLP-LIF).[10][11]

This technique is used to generate and detect transient species like the NH₂ radical, allowing for kinetic studies of its reactions.[10][11]

Methodology:

-

Radical Generation: A precursor molecule, typically ammonia (NH₃), is photolyzed using a pulsed laser (e.g., an excimer laser at 193 nm or 213 nm) to generate NH₂ radicals.[9][10][11]

NH₃ + hν → NH₂ + H

-

Excitation: After a variable time delay, a second pulsed, tunable laser (e.g., a dye laser) is fired to excite the NH₂ radicals from a specific rotational level in the ground electronic state (X̃²B₁) to a higher level in the excited state (òA₁).[8][10] The òA₁ (0,9,0) ← X̃²B₁ (0,0,0) transition around 597.6 nm is frequently used for detection.[10][11]

-

Detection: The subsequent fluorescence emitted as the excited radicals relax back to the ground state is collected perpendicular to the laser beams using a photomultiplier tube (PMT).[8][12] Optical filters are used to isolate the fluorescence from scattered laser light.

-

Kinetic Measurements: By varying the time delay between the photolysis and probe laser pulses, the temporal evolution of the NH₂ concentration can be monitored. In the presence of a reactant, the decay rate of the LIF signal provides the pseudo-first-order rate coefficient for the reaction.

This in-depth guide provides a foundational understanding of the electronic structure and spectroscopy of the this compound radical, essential for professionals in research and development who encounter this important chemical intermediate. The provided data and methodologies serve as a valuable resource for further investigation and application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Electronic and Vibrational Absorption Spectra of NH2 in Solid Ne - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The electronic absorption spectra of NH2 and ND2 | Semantic Scholar [semanticscholar.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Experimental and Theoretical Investigation of the Reaction of NH2 with NO at Very Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

The Amidogen Radical: A Technical Guide to its Gas-Phase Chemistry

For Researchers, Scientists, and Drug Development Professionals

The amidogen radical (NH₂), a highly reactive and short-lived species, plays a pivotal role in a vast array of chemical environments, from the interstellar medium to combustion systems and atmospheric processes. Its significance in nitrogen chemistry makes it a crucial intermediate in the formation and destruction of nitrogen oxides (NOx), the synthesis of organic molecules, and the pyrolysis of nitrogen-rich fuels. This technical guide provides an in-depth exploration of the core gas-phase chemistry of the this compound radical, presenting key quantitative data, detailed experimental protocols, and visualizations of its reactive behavior.

Core Reactivity and Thermochemistry

The this compound radical is characterized by its unpaired electron, which drives its high reactivity. Its thermochemical properties are fundamental to understanding the energetics of its reactions.

| Property | Value | Units | Reference |

| Enthalpy of Formation (ΔfH°(298.15 K)) | 186.03 ± 0.11 | kJ/mol | [1] |

| Enthalpy of Formation (ΔfH°(0 K)) | 188.92 | kJ/mol | [1] |

| Standard Molar Entropy (S⦵298) | 194.71 | J K⁻¹ mol⁻¹ | [2] |

| Molar Mass | 16.0226 | g mol⁻¹ | [2] |

Key Gas-Phase Reactions of the this compound Radical

The gas-phase reactions of the this compound radical are diverse and highly dependent on the reaction partner and conditions such as temperature and pressure. Below is a summary of key reactions with various classes of molecules.

Reactions with Small Molecules

| Reaction | Rate Coefficient (k) | Temperature (K) | Pressure | Experimental Technique |

| NH₂ + H₂ → NH₃ + H | 5.38 × 10⁻¹¹ exp(-6492/T) cm³ molecule⁻¹ s⁻¹ | 900–1620 | - | Flash Photolysis–Shock Tube |

| NH₂ + O₂ | Complex, leads to N₂ and N₂O | Room Temperature | > 0.6 torr | Photolysis |

| NH₂ + NO → N₂ + H₂O | - | - | - | - |

| NH₂ + NO₂ → N₂O + H₂O | - | Room Temperature | - | Flash Photolysis |

| NH₂ + NO₂ → NH₂O + NO | - | Room Temperature | - | Flash Photolysis |

| NH₂ + N₂H₄ → N₃H₄ + H | (5.4 ± 0.4) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 296 | Ar bath gas | Pulsed Laser Photolysis-Laser-Induced Fluorescence |

| NH₂ + H₂S | (4.30 ± 0.25) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | 294-820 | 9-25 mbar Ar | Pulsed Laser Photolysis-Laser-Induced Fluorescence |

| NH₂ + H₂O₂ | (2.42 ± 0.55) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 412 | 10-22 mbar Ar | Pulsed Laser Photolysis / Laser-Induced Fluorescence |

Reactions with Hydrocarbons and Aldehydes

The reactions of this compound radicals with hydrocarbons are of particular importance in combustion chemistry. These reactions typically proceed via hydrogen abstraction.

| Reaction | Rate Coefficient (k) | Temperature (K) | Comments |

| NH₂ + CH₄ | - | 300-2000 | Theoretical calculations concur with experimental data.[3] |

| NH₂ + C₂H₆ | - | 300-2000 | Theoretical calculations concur with experimental data.[3] |

| NH₂ + C₃H₈ | Temperature dependent | 300-1700+ | At 300 K, abstraction from the secondary C-H site dominates. Above 1700 K, abstraction from the primary C-H site is dominant.[4] |

| NH₂ + CH₃CHO → NH₃ + CH₃CO | Exhibits negative temperature dependence | 29–107 | The reaction is a potential source of gas-phase acetyl radicals (CH₃CO).[5][6] |

Experimental Protocols for Studying this compound Radical Chemistry

The study of highly reactive species like the this compound radical requires sophisticated experimental techniques capable of generating and detecting these transient molecules on short timescales.

Pulsed Laser Photolysis-Laser-Induced Fluorescence (PLP-LIF)

This is a powerful and widely used technique for studying the kinetics of radical reactions.[5][6][7][8][9][10]

Methodology:

-

Radical Generation: A pulsed excimer laser operating at a specific wavelength (e.g., 193 nm for the photolysis of ammonia, NH₃) is used to generate the this compound radicals in a flow reactor.[7][11]

-

Reaction Initiation: The radicals are generated in the presence of a known concentration of the reactant gas.

-

Radical Detection: A second, tunable dye laser is used to excite the NH₂ radicals to a higher electronic state. The subsequent fluorescence emitted as the radicals relax back to a lower state is detected by a photomultiplier tube.

-

Kinetic Measurement: The concentration of NH₂ is monitored over time by varying the delay between the photolysis and probe laser pulses. The decay of the fluorescence signal in the presence of the reactant allows for the determination of the reaction rate coefficient.

Flash Photolysis–Shock Tube

This technique is particularly suited for studying reactions at high temperatures, relevant to combustion processes.[12]

Methodology:

-

Gas Mixture Preparation: A mixture of the precursor (e.g., NH₃), the reactant, and a bath gas is prepared.

-

Shock Wave Generation: The gas mixture is rapidly heated and compressed by a shock wave generated by the rupture of a diaphragm separating high and low-pressure sections of the shock tube.

-

Photolysis: At a specific time after the shock wave has passed, a flash of light is used to photolyze the precursor and generate the radicals.

-

Detection: The concentration of the radical or a product is monitored over time using absorption or fluorescence spectroscopy.

-

Kinetic Analysis: The rate constants are determined from the temporal profiles of the monitored species at the high temperatures and pressures generated by the shock wave.

Reaction Pathways and Mechanisms

The reactions of the this compound radical often involve complex pathways with multiple product channels. Understanding these pathways is crucial for accurately modeling chemical systems.

NH₂ Reaction with Acetaldehyde

The reaction between the this compound radical and acetaldehyde (CH₃CHO) is a key process in interstellar chemistry and combustion. It can proceed through several channels.[6][13]

Role of NH₂ in NOx Chemistry

This compound radicals are central to the formation and reduction of nitrogen oxides (NOx) in combustion environments.[14][15]

References

- 1. atct.anl.gov [atct.anl.gov]

- 2. Amino radical - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Experimental, theoretical, and astrochemical modelling investigation of the gas-phase reaction between the this compound radical (NH2) and acetaldehyde (CH3CHO) at low temperatures - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. Experimental Gas-Phase Removal of OH Radicals in the Presence of NH2C(O)H over the 11.7–353 K Range: Implications in the Chemistry of the Interstellar Medium and the Earth’s Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

Amidogen Radical Formation from Ammonia Photolysis: A Technical Guide

Abstract

The amidogen radical (•NH₂), a highly reactive and short-lived species, plays a crucial role in a variety of chemical environments, from interstellar media to combustion processes and atmospheric chemistry. Understanding its formation is paramount for researchers in these fields. Photolysis of ammonia (NH₃) by ultraviolet (UV) radiation stands as a cornerstone method for generating the this compound radical in laboratory settings. This technical guide provides an in-depth exploration of the core principles governing the formation of •NH₂ from NH₃ photolysis. It details the underlying photochemical processes, presents key quantitative data, outlines common experimental protocols for its generation and detection, and visualizes the reaction pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this fundamental chemical process.

Introduction to this compound Radical and Ammonia Photolysis

The amino radical, also known as the this compound radical (•NH₂), is the neutral form of the amide ion (NH₂⁻)[1]. As a radical, it is highly reactive and consequently short-lived, making its direct study challenging[1]. Despite its transient nature, •NH₂ is a pivotal intermediate in nitrogen chemistry. In sufficiently high concentrations, amino radicals dimerize to form hydrazine (N₂H₄)[1].

The photolysis of ammonia is a primary and well-controlled method for producing this compound radicals for experimental study. This process involves the absorption of a photon by an ammonia molecule, leading to its electronic excitation and subsequent dissociation.

The Core Photochemical Process

The formation of the this compound radical from ammonia begins with the absorption of ultraviolet radiation. Ammonia possesses a significant absorption spectrum in the UV region, particularly between 170 and 220 nm[2][3].

The absorption of a UV photon excites the ammonia molecule from its ground electronic state (X̃ ¹A₁') to the first excited singlet state (Ã ¹A₂").

NH₃(X̃ ¹A₁') + hν → NH₃(Ã ¹A₂")

The à ¹A₂" state of ammonia is dissociative[4]. Upon excitation, the molecule rapidly dissociates, primarily yielding an this compound radical in its ground electronic state (X̃ ²B₁) and a hydrogen atom (²S). This is the major dissociation pathway[5].

NH₃(Ã ¹A₂") → •NH₂(X̃ ²B₁) + H(²S)

While this is the dominant channel, a minor pathway leading to the formation of the imidogen radical (NH) and a hydrogen molecule (H₂) also exists[5]. The branching ratio between these pathways is dependent on the excitation wavelength[6].

Quantitative Data

A thorough understanding of ammonia photolysis requires quantitative data on absorption cross-sections, quantum yields, and relevant reaction rate constants.

Ammonia Absorption Cross-Sections

The efficiency of the initial photoexcitation step is determined by the absorption cross-section of ammonia at the specific wavelength of the incident radiation. The UV absorption spectra of ammonia have been extensively studied[2][7].

| Wavelength (nm) | Absorption Cross-Section (cm²) | Temperature (K) | Reference |

| 190 - 230 | Varies with distinct vibronic bands | 295 | [2] |

| 193 | ~1.3 x 10⁻¹⁷ | Room Temperature | Implied by photolysis experiments[8][9] |

| 212 | Peak absorption in some studies | Room Temperature | [3] |

| 200 - 230 | Strong absorption with narrow features | Not specified | [10] |

Note: The absorption cross-section is highly dependent on the specific wavelength and temperature, exhibiting a complex structure of vibrational bands.

Quantum Yields for this compound Radical Formation

The quantum yield (Φ) for the formation of a particular product is the fraction of absorbed photons that result in the formation of that product. For the primary dissociation pathway of ammonia, the quantum yield for •NH₂ formation is close to unity at wavelengths commonly used for photolysis, such as 193 nm.

| Photolysis Wavelength (nm) | Product | Quantum Yield (Φ) | Conditions | Reference |

| 193 | •NH₂ + H | ~1 | Gas Phase | Assumed in many studies[5][9] |

| 193 | NH + H₂ | ~0.0064 | Gas Phase | [5] |

| >300 (for Nitrate) | NO₂⁻ | 0.0119 ± 0.0029 | Aqueous | [11] |

| >300 (for Nitrate) | O(³P) + NO₂⁻ | 0.0098 ± 0.0011 | Aqueous | [11] |

Note: The quantum yields for the photolysis of aqueous nitrate are included for comparative purposes and are significantly lower than for the gas-phase photolysis of ammonia.

Relevant Rate Constants

Once formed, the this compound radical can participate in a variety of subsequent reactions. The rates of these reactions are critical for understanding the overall chemical kinetics of a system.

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| •OH + NH₃ → •NH₂ + H₂O | 1.5 (± 0.4) x 10⁻¹³ | 298 | [12] |

| •NH₂ + H₂S | (4.30 ± 0.25) x 10⁻¹³ | 294 - 820 | [13] |

| •NH₂ + N₂H₄ | (5.4 ± 0.4) x 10⁻¹⁴ | 296 | [13] |

| •NH₂ + •NH | (9.6 ± 3.2) x 10⁻¹¹ | 293 | [9] |

| H + NH₃ → •NH₂ + H₂ | Varies with energy | 300 | [14] |

Experimental Protocols

The generation and detection of the this compound radical from ammonia photolysis involve specialized experimental techniques. A typical setup includes a photolysis source, a reaction chamber, and a sensitive detection system.

Flash Photolysis

Flash photolysis is a powerful technique for studying short-lived species. In this method, a high-intensity, short-duration pulse of light is used to photolyze ammonia, creating a sudden, high concentration of this compound radicals. The subsequent decay of the •NH₂ concentration, due to reactions, is then monitored over time using a spectroscopic technique.

Protocol:

-

A reaction cell is filled with a mixture of ammonia and a buffer gas (e.g., Ar or N₂).

-

A flashlamp or a pulsed laser (e.g., an excimer laser at 193 nm) provides the photolysis pulse.

-

A probe beam from a continuous wave or pulsed laser is passed through the cell.

-

The absorption or fluorescence of the probe beam by the •NH₂ radicals is measured as a function of time after the photolysis flash.

-

The temporal profile of the •NH₂ concentration is used to determine reaction rate constants.

Laser-Induced Fluorescence (LIF)

Laser-induced fluorescence is a highly sensitive and selective method for detecting the this compound radical[15]. It is often used in conjunction with flash photolysis to monitor the •NH₂ concentration.

Protocol:

-

This compound radicals are generated, typically via flash photolysis of ammonia.

-

A tunable dye laser is used to excite the •NH₂ radicals from their ground electronic state to an excited electronic state (Ã ²A₁ ← X̃ ²B₁). A common excitation wavelength is around 570-610 nm[13][15].

-

The excited radicals fluoresce, emitting light at a longer wavelength as they relax back to the ground state.

-

The fluorescence is collected at a right angle to the laser beam using lenses and detected with a photomultiplier tube.

-

The intensity of the fluorescence signal is proportional to the concentration of the this compound radicals.

Cavity Ring-Down Spectroscopy (CRDS)

Cavity ring-down spectroscopy is an extremely sensitive absorption technique that can be used to measure the concentration of trace gases[16][17][18][19]. It can be applied to monitor the depletion of ammonia or the appearance of the this compound radical.

Protocol:

-

A laser pulse is injected into a high-finesse optical cavity formed by two highly reflective mirrors.

-

The light pulse is reflected back and forth between the mirrors, and a small fraction of the light is transmitted through the second mirror with each pass.

-

A detector measures the intensity of the light leaking out of the cavity, which decays exponentially over time (the "ring-down").

-

If a species that absorbs at the laser wavelength is present in the cavity, the ring-down time will be shorter.

-

By measuring the ring-down time with and without the absorbing species, its concentration can be determined with high precision.

Visualizations

Signaling Pathway of Ammonia Photolysis

Caption: Primary and minor dissociation pathways of ammonia upon UV photoexcitation.

Experimental Workflow for Flash Photolysis with LIF Detection

References

- 1. Amino radical - Wikipedia [en.wikipedia.org]

- 2. Ultraviolet Absorption Cross-Sections of Ammonia at Elevated Temperatures for Nonintrusive Quantitative Detection in Combustion Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Revisiting the intricate photodissociation mechanism of ammonia along the minor NH + H2 pathway - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Photodissociation and photoionization of astrophysically relevant molecules [home.strw.leidenuniv.nl]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. rivm.nl [rivm.nl]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. High-resolution spectral analysis of ammonia near 6.2 μm using a cw EC-QCL coupled with cavity ring-down spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. Pulsed quantum cascade laser-based cavity ring-down spectroscopy for ammonia detection in breath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Thermodynamic Properties of the Amidogen Radical: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amidogen radical (NH₂), also known as the amino radical, is a highly reactive and short-lived species that plays a crucial role in a variety of chemical systems, from interstellar environments to combustion processes and atmospheric chemistry. A thorough understanding of its thermodynamic properties is fundamental to accurately modeling these complex systems and is of growing interest in fields such as drug development, where nitrogen-containing reactive intermediates can influence biological processes. This technical guide provides a comprehensive overview of the core thermodynamic properties of the this compound radical, details the experimental and computational methodologies used to determine these properties, and visualizes its key reaction pathways.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of the this compound radical are dictated by its enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation. These properties have been determined through a combination of sophisticated experimental techniques and high-level quantum-mechanical calculations.

Data Presentation

The following tables summarize the key quantitative thermodynamic data for the this compound radical in the gas phase.

Table 1: Standard Enthalpy of Formation (ΔfH°)

| Temperature (K) | ΔfH° (kJ/mol) | Uncertainty (kJ/mol) | Reference |

| 0 | 188.92 | ± 0.11 | [1] |

| 298.15 | 186.03 | ± 0.11 | [1] |

Table 2: Standard Molar Entropy (S°)

| Temperature (K) | S° (J K⁻¹ mol⁻¹) | Reference |

| 298.15 | 194.71 | Wikipedia |

Table 3: Standard Molar Heat Capacity (Cp°)

| Temperature (K) | Cp° (J K⁻¹ mol⁻¹) | Reference |

| 298.15 | 33.66 | [2] |

| 500 | 35.85 | NIST Chemistry WebBook |

| 1000 | 41.54 | NIST Chemistry WebBook |

| 1500 | 45.49 | NIST Chemistry WebBook |

Table 4: Standard Gibbs Free Energy of Formation (ΔfG°)

| Temperature (K) | ΔfG° (kJ/mol) (Calculated) |

| 298.15 | 179.99 |

Note: The standard Gibbs free energy of formation was calculated using the equation ΔG° = ΔH° - TΔS°, with values for ΔH° and S° at 298.15 K from the tables above. The standard entropy of formation of the elements (N₂(g) and H₂(g)) was taken into account in the calculation.

Experimental and Computational Methodologies

The determination of the thermodynamic properties of a transient species like the this compound radical requires specialized techniques capable of generating and probing these short-lived molecules.

Experimental Protocols

1. Photoionization Mass Spectrometry (PIMS)

Photoionization mass spectrometry is a powerful technique for identifying and quantifying radical species and determining their ionization energies, which can be used to derive thermochemical data.

-

Radical Generation: this compound radicals are typically generated in situ through reactions such as the abstraction of a hydrogen atom from ammonia (NH₃) by a fluorine atom or through the pyrolysis of a suitable precursor.

-

Ionization: A tunable vacuum ultraviolet (VUV) light source, often from a synchrotron, is used to ionize the species in the gas beam. By scanning the photon energy, an ionization efficiency curve is obtained.

-

Mass Analysis: The resulting ions are guided into a mass spectrometer, commonly a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio.

-

Data Analysis: The onset of the ion signal in the photoionization efficiency curve corresponds to the adiabatic ionization energy of the radical. This value, combined with the known thermochemistry of the parent molecule and other species in the reaction, allows for the calculation of the radical's enthalpy of formation.

2. Laser-Flash Photolysis (LFP)

Laser-flash photolysis is a versatile kinetic technique used to study the reactions of transient species.

-

Radical Generation: A short, intense pulse of laser light (the "flash") is used to photolyze a precursor molecule, generating a high concentration of the desired radical in a very short time. For NH₂, precursors like ammonia can be photolyzed using an excimer laser.

-

Monitoring: The decay of the radical concentration or the formation of products is monitored over time using a second, weaker light source (the "probe"). The probe beam passes through the reaction cell, and changes in its intensity due to absorption by the radical are detected by a fast photodetector and recorded on an oscilloscope.

-

Kinetic Analysis: By studying the rate of decay of the radical in the presence of different reactants, rate constants for its reactions can be determined. These kinetic data can be used in conjunction with equilibrium studies to derive thermodynamic information.

3. Laser-Induced Fluorescence (LIF) Spectroscopy

Laser-induced fluorescence is a highly sensitive and selective method for detecting and quantifying specific radical species.

-

Excitation: A tunable laser is used to excite the this compound radical from its ground electronic state to a specific excited electronic state. The wavelength of the laser is precisely tuned to match a specific rovibronic transition of the NH₂ radical.

-

Fluorescence Detection: The excited radicals rapidly relax to lower energy levels, emitting photons in a process called fluorescence. This emitted light is collected at a right angle to the excitation laser beam and detected by a photomultiplier tube or a similar sensitive detector.

-

Signal Analysis: The intensity of the fluorescence signal is proportional to the concentration of the this compound radical. By monitoring the fluorescence signal as a function of time after the radical is generated (e.g., by flash photolysis), its reaction kinetics can be studied.

Computational Chemistry Protocols

Quantum chemical calculations provide a powerful complementary approach to experimental methods for determining thermodynamic properties.

-

Methodology: High-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)) and composite methods (e.g., G3, G4, W1), are employed to accurately calculate the electronic energy of the this compound radical and its constituent elements in their standard states.

-

Calculations:

-

Geometry Optimization: The molecular geometry of the NH₂ radical is optimized to find the lowest energy structure.

-

Frequency Analysis: Vibrational frequencies are calculated to determine the zero-point vibrational energy (ZPVE) and to compute thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: High-accuracy single-point energy calculations are performed at the optimized geometry.

-

-

Thermochemical Property Derivation: The calculated electronic energies, ZPVE, and thermal corrections are used to determine the enthalpy of formation. Statistical mechanics principles are then applied to the calculated vibrational frequencies and rotational constants to compute the entropy and heat capacity.

Key Signaling Pathways and Reaction Mechanisms

The this compound radical is a key intermediate in several important chemical processes. The following diagrams, generated using the DOT language, illustrate some of these fundamental pathways.

In the Earth's atmosphere, the primary formation pathway for the this compound radical is the reaction of ammonia with the hydroxyl radical.

During the combustion of ammonia, the this compound radical is a central intermediate, participating in a complex network of reactions that lead to the formation and reduction of nitrogen oxides (NOx).

References

Amidogen Radical (NH₂): A Key Intermediate in the Interstellar Medium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The amidogen radical (NH₂), a highly reactive nitrogen hydride, is a crucial intermediate in the complex chemical networks of the interstellar medium (ISM). Its presence and reactions play a pivotal role in the formation of more complex nitrogen-bearing organic molecules, some of which are considered precursors to prebiotic compounds. This technical guide provides a comprehensive overview of the this compound radical in the ISM, detailing its detection, formation and destruction pathways, and key chemical reactions. Quantitative data from observational and laboratory studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for both astronomical observation and laboratory kinetic studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and logical representation of the underlying processes. This guide is intended for researchers in astrochemistry, chemical physics, and organic chemistry, as well as drug development professionals interested in the fundamental principles of radical chemistry and reaction mechanisms.

Introduction

The interstellar medium, the vast expanse between stars, is a dynamic chemical laboratory where a rich variety of molecules are synthesized under extreme conditions of low temperature and density. Among the myriad of chemical species, radicals play a fundamental role as highly reactive intermediates driving the formation of complex organic molecules (COMs). The this compound radical (NH₂), the neutral form of the amide ion, is a key species in the nitrogen chemistry of the ISM.

First detected in interstellar clouds towards Sagittarius B2 (Sgr B2), NH₂ is recognized as a central hub in the network of reactions that lead to the synthesis of ammonia (NH₃) and other nitrogen-containing molecules.[1] Its high reactivity makes it short-lived, yet its continuous formation ensures its steady presence and participation in interstellar chemistry. The study of NH₂ and its deuterated isotopologues, NHD and ND₂, provides valuable insights into the physical conditions and chemical processes occurring in star-forming regions and protostellar cores.[2]

For drug development professionals, the study of a simple yet highly reactive radical like NH₂ in an exotic environment such as the ISM offers fundamental insights into reaction mechanisms, radical-mediated synthesis, and the stability of functional groups. The principles governing the formation, reactivity, and detection of NH₂ are transferable to terrestrial chemistry, particularly in the fields of organic synthesis, atmospheric chemistry, and materials science.[3]

Observational Detection of this compound Radical in the Interstellar Medium

The detection of the this compound radical in the ISM is accomplished through radio astronomical observations of its rotational transitions. The unique spectral signature of NH₂ allows for its unambiguous identification and the determination of its physical and chemical properties in distant molecular clouds.

Observational Data

The following table summarizes the key observational data for NH₂ and its deuterated isotopologues in various interstellar sources.

| Species | Source | Telescope/Instrument | Transition | Frequency (GHz) | Column Density (cm⁻²) | Reference |

| NH₂ | Sgr B2(N) | Caltech Submillimeter Observatory | NKaKc = 1₁₀ - 1₀₁ (para) | 952.7 | 5 x 10¹⁵ | [1] |

| NH₂ | Sgr B2(M) | Caltech Submillimeter Observatory | NKaKc = 1₁₀ - 1₀₁ (para) | 952.7 | - | [1] |

| NH₂ | IRAS 16293-2422 | Herschel/HIFI | Multiple | - | - | [4][5] |

| NHD | IRAS 16293-2422 | Herschel/HIFI | NKa,Kc = 1₁₁ - 0₀₀ | ~770 & ~776 | - | [2] |

| ND₂ | IRAS 16293-2422 | Herschel/HIFI | Multiple | - | - | [2] |

Experimental Protocol: Observational Detection

The detection of NH₂ in the ISM involves a series of steps from observation to data analysis.

-

Telescope and Receiver Setup:

-

A large single-dish radio telescope or an interferometer array with high sensitivity and angular resolution is used (e.g., Caltech Submillimeter Observatory, Herschel Space Observatory, Atacama Large Millimeter/submillimeter Array - ALMA).[1][2]

-

The receiver is tuned to the specific frequency of a known rotational transition of the NH₂ radical. For example, the NKaKc = 1₁₀ - 1₀₁ para transition at approximately 952.7 GHz is a common target.[1]

-

The spectrometer is configured to provide high spectral resolution to resolve the line profile and any hyperfine structure.

-

-

Observation:

-

The telescope is pointed towards a celestial source known for its rich molecular content, such as a star-forming region (e.g., Sgr B2) or a protostellar core (e.g., IRAS 16293-2422).[1][2]

-

The source is observed for a sufficient duration to achieve a high signal-to-noise ratio.

-

Calibration observations of sources with known flux densities are performed to calibrate the data.

-

-

Data Reduction and Analysis:

-

The raw data from the telescope is processed using specialized software packages (e.g., CLASS, CASA) to remove instrumental and atmospheric effects.

-

The calibrated spectra are then analyzed to identify the spectral lines corresponding to NH₂. The identification is confirmed by matching the observed frequencies with laboratory-measured frequencies of the radical's transitions.

-

The line profile is fitted with a model (e.g., a Gaussian profile) to determine its central frequency, intensity, and width.

-

The column density of NH₂, which represents the number of molecules per unit area along the line of sight, is derived from the integrated intensity of the spectral line using radiative transfer models.[4] These models take into account the excitation temperature and optical depth of the transition.

-

Chemical Kinetics of the this compound Radical

The reactivity of the this compound radical is a key factor in its role in interstellar chemistry. Laboratory studies at low temperatures are crucial for determining the rate constants of its reactions with other interstellar molecules.

Reaction Rate Coefficients

The following table presents a selection of experimentally determined and theoretically calculated rate coefficients for key reactions involving the this compound radical at temperatures relevant to the ISM.

| Reaction | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Method | Reference |

| NH₂ + NO → N₂ + H₂O | 26 | 3.5 x 10⁻¹⁰ | Experimental (PLP-LIF) | [6][7][8] |

| NH₂ + NO₂ → N₂O + H₂O | 295-625 | 9.5 x 10⁻⁷ (T/K)⁻²⁰⁵ exp(-404 K/T) | Experimental (LP-LIF) | [9] |

| NH₂ + NO₂ → H₂NO + NO | 295-625 | - | Theoretical | [9] |

| NH₂ + HO₂ → NH₃ + O₂ | 295 | 1.5 x 10¹⁴ | Experimental (FP) | [10] |

| NH₂ + N₂H₄ → Products | 296 | (5.4 ± 0.4) x 10⁻¹⁴ | Experimental (PLP-LIF) | [11] |

| C + NH₂ → HNC + H | 10-300 | Varies with temperature | Theoretical | [12] |

Experimental Protocol: Laboratory Kinetics

The kinetics of NH₂ reactions at low temperatures are typically studied using the Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) technique, often coupled with a Laval nozzle expansion to achieve interstellar temperatures.[6][13]

-

Gas Mixture Preparation:

-

A precursor molecule for NH₂, typically ammonia (NH₃), is mixed with a large excess of a buffer gas (e.g., Ar or He) and the reactant molecule of interest.[14]

-

The gas mixture is stored in a reservoir at a controlled pressure.

-

-

Laval Nozzle Expansion:

-

Pulsed Laser Photolysis (PLP):

-

A pulsed photolysis laser (e.g., an excimer laser) is fired into the cold gas flow, photolyzing the NH₃ precursor to produce NH₂ radicals.[16]

-

-

Laser-Induced Fluorescence (LIF) Detection:

-

A second pulsed laser, the probe laser, is tuned to a specific electronic transition of the NH₂ radical.[17][18]

-

The probe laser excites the NH₂ radicals, which then fluoresce as they relax to a lower energy state.

-

The fluorescence emission is detected at a right angle to the laser beam using a photomultiplier tube (PMT) equipped with appropriate filters.[16]

-

-

Kinetic Measurement:

-

The temporal decay of the NH₂ radical concentration is monitored by varying the time delay between the photolysis and probe laser pulses.[16]

-

By measuring the decay rate at different concentrations of the reactant molecule, the bimolecular rate coefficient for the reaction can be determined.

-

Chemical Pathways and Logical Relationships

The chemistry of the this compound radical in the interstellar medium is a complex network of formation and destruction reactions. These pathways can be visualized to better understand the flow of nitrogen in interstellar chemical models.

Formation and Destruction Pathways

The following diagram illustrates the major formation and destruction pathways for the this compound radical in the interstellar medium.

Caption: A simplified network of the primary formation and destruction pathways of the this compound radical (NH₂) in the interstellar medium.

Experimental Workflow

The following diagram illustrates the typical workflow for a laboratory kinetics experiment studying NH₂ reactions.

References

- 1. sketchviz.com [sketchviz.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. The Symbiotic Relationship Between Drug Discovery and Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrogen hydrides in the cold envelope of IRAS 16293-2422 | Astronomy & Astrophysics (A&A) [aanda.org]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Collection - Experimental and Theoretical Investigation of the Reaction of NH2 with NO at Very Low Temperatures - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 8. Experimental and Theoretical Investigation of the Reaction of NH2 with NO at Very Low Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Experimental and Theoretical Study of the Kinetics of Dimerization of Ammonia at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]

- 17. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 18. mdpi.com [mdpi.com]

A Quantum Chemical Deep Dive into Amidogen Radical Reactions: A Technical Guide for Researchers

Abstract

The amidogen radical (NH₂), a key intermediate in nitrogen chemistry, plays a critical role in atmospheric science, combustion, and biological processes. Understanding the kinetics and mechanisms of its reactions is paramount for accurate modeling of these complex systems. This technical guide provides a comprehensive overview of the quantum chemical investigation of this compound radical reactions, tailored for researchers, scientists, and professionals in drug development. We delve into the computational methodologies employed to elucidate reaction pathways, present key kinetic data in a structured format, and provide detailed experimental protocols for validation. Furthermore, this guide utilizes visualizations to clarify complex signaling pathways and experimental workflows, offering a vital resource for advancing research in this field.

Introduction

The this compound radical is a highly reactive species implicated in a vast array of chemical transformations. Its reactions are fundamental to the cycling of nitrogen in the Earth's atmosphere, the formation and destruction of pollutants in combustion engines, and enzymatic processes within biological systems. The transient nature of NH₂ makes its experimental study challenging, thus computational quantum chemistry has emerged as an indispensable tool for characterizing its reaction mechanisms, energetics, and kinetics with high accuracy.

This guide summarizes the state-of-the-art in the quantum chemical investigation of NH₂ radical reactions, focusing on its interactions with key atmospheric and combustion species, including hydrogen peroxide (H₂O₂), nitrous oxide (N₂O), and various hydrocarbons.

Computational Methodologies

The accurate theoretical prediction of reaction pathways and rate constants for this compound radical reactions necessitates the use of sophisticated quantum chemical methods. The choice of methodology is a trade-off between computational cost and accuracy, with highly correlated wave function-based methods generally providing the most reliable results.

Ab Initio and Density Functional Theory Methods

A variety of computational methods are employed to study NH₂ radical reactions. These include ab initio molecular orbital calculations and density functional theory (DFT). For instance, the reaction of NH₂ with the hydroperoxyl radical (HO₂) has been investigated using methods such as second-order Møller-Plesset perturbation theory (MP2), quadratic configuration interaction singles and doubles with triples correction (QCISD(T)), and complete active space self-consistent field (CASSCF).[1][2]

For hydrogen abstraction reactions from hydrocarbons, the M06-2X density functional has been shown to provide accurate geometries for stationary points on the potential energy surface.[3] High-level coupled-cluster methods, such as CCSD(T) with explicitly correlated F12b theory (CCSD(T)-F12b), are often used for single-point energy calculations to achieve high accuracy.[4]

Basis Sets

The choice of basis set is crucial for obtaining accurate results. Pople-style basis sets, such as 6-311++G**, and Dunning's correlation-consistent basis sets, like aug-cc-pVTZ, are commonly used.[1][5] For high-accuracy energy calculations, extrapolation to the complete basis set (CBS) limit is often performed using a series of correlation-consistent basis sets (e.g., cc-pV(T,Q)Z).[3]

Transition State Theory and Rate Constant Calculation

Theoretical rate constants are typically calculated using transition state theory (TST). For reactions with well-defined barriers, canonical variational transition state theory (CVT) with small-curvature tunneling (SCT) corrections is a robust approach.[4] For more complex reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is used to compute pressure- and temperature-dependent rate coefficients.[6][7]

Key this compound Radical Reactions: A Quantitative Overview

This section presents a summary of the kinetic data for several key reactions of the this compound radical. The data is compiled from various computational studies and, where available, compared with experimental results.

Table 1: Calculated Rate Constants and Arrhenius Parameters for Selected NH₂ Radical Reactions

| Reaction | T (K) | Method | Basis Set | k (cm³ molecule⁻¹ s⁻¹) | A (cm³ molecule⁻¹ s⁻¹) | n | Eₐ (kcal/mol) | Reference |

| NH₂ + H₂O₂ → NH₃ + HO₂ | 412 | MS-CVT/SCT | CCSD(T)-F12b/cc-pVQZ-F12//M06-2X/MG3S | 2.42 x 10⁻¹⁴ (Expt.) | 2.13 x 10⁻¹⁵ | 4.02 | 1.02 | [4] |

| NH₂ + N₂O → Products | 513 | B2PLYP-D3/cc-pVTZ & CCSD(T)/CBS | - | < 1 x 10⁻¹⁵ (Expt. upper limit) | - | - | - | [8] |

| NH₂ + CH₃CH₂CH₃ → NH₃ + n-C₃H₇ | 300-2000 | CCSD(T)/cc-pV(T,Q)Z//M06-2X/aug-cc-pVTZ | - | - | 1.26 x 10⁻¹⁹ | 2.89 | 9.93 | [3] |

| NH₂ + CH₃CH₂CH₃ → NH₃ + i-C₃H₇ | 300-2000 | CCSD(T)/cc-pV(T,Q)Z//M06-2X/aug-cc-pVTZ | - | - | 1.08 x 10⁻²⁰ | 3.12 | 6.84 | [3] |

| NH₂ + c-C₆H₁₂ → NH₃ + c-C₆H₁₁ | 500-2000 | CCSD(T)/aug-cc-pVTZ//M06-2X/aug-cc-pVTZ | - | - | 1.45 x 10⁻¹⁸ | 2.51 | 8.36 |

Experimental Protocols

Experimental validation is crucial for benchmarking the accuracy of theoretical predictions. The primary experimental technique for studying the kinetics of NH₂ radical reactions is pulsed laser photolysis-laser induced fluorescence (PLP-LIF).

Generation and Detection of this compound Radicals

This compound radicals are typically generated by the pulsed laser photolysis of ammonia (NH₃) at 193 nm.[4][9] The subsequent decay of the NH₂ concentration is monitored by time-resolved laser-induced fluorescence.[9] An excitation wavelength of around 570.3 nm is commonly used to excite the NH₂ radical, and the resulting fluorescence is detected at wavelengths longer than 590 nm.[9]

Kinetic Measurements

Kinetic experiments are performed under pseudo-first-order conditions, where the concentration of the co-reactant is much greater than the initial concentration of NH₂ radicals.[4] The temporal decay of the LIF signal follows a first-order exponential decay, and the pseudo-first-order rate constant is determined. By varying the concentration of the co-reactant, the bimolecular rate constant for the reaction can be extracted from a plot of the pseudo-first-order rate constant versus the co-reactant concentration.[4]

Visualizing Reaction Mechanisms and Workflows

Understanding the complex interplay of intermediates and transition states in a chemical reaction is greatly facilitated by visualization. In this section, we provide diagrams generated using the DOT language to illustrate key reaction pathways and experimental workflows.

Computational Workflow for Kinetic Studies

The following diagram outlines the typical workflow for a computational investigation of an NH₂ radical reaction, from initial geometry optimizations to the final calculation of rate constants.

Caption: A schematic of the computational workflow for studying NH₂ radical reactions.

Reaction Pathway for NH₂ + H₂O₂

The reaction between the this compound radical and hydrogen peroxide proceeds through a pre-reaction complex and a transition state to form ammonia and the hydroperoxyl radical.

Caption: Potential energy surface diagram for the NH₂ + H₂O₂ reaction.

Experimental Workflow for PLP-LIF

The pulsed laser photolysis-laser induced fluorescence technique involves the generation of the radical, its reaction, and subsequent detection.

Caption: Experimental workflow for pulsed laser photolysis-laser induced fluorescence (PLP-LIF).

Conclusion and Future Outlook

Quantum chemical investigations have profoundly advanced our understanding of this compound radical reactions. The synergy between high-level computational theory and precise experimental validation continues to provide critical data for the development of accurate chemical models for a wide range of applications. Future research will likely focus on more complex systems, such as the reactions of NH₂ with larger organic molecules and its role in heterogeneous and condensed-phase chemistry. The continued development of computational methods and computing power will undoubtedly enable even more accurate and insightful studies in this vital area of chemical kinetics.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Experimental, theoretical, and astrochemical modelling investigation of the gas-phase reaction between the this compound radical (NH2) and acetaldehyde (CH3CHO) at low temperatures - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 8. osti.gov [osti.gov]

- 9. pubs.aip.org [pubs.aip.org]

The Amidogen Radical: A Pivotal Intermediate in Combustion Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The amidogen radical (NH₂), a highly reactive species, plays a central and multifaceted role in the complex chemical kinetics of combustion, particularly in nitrogen-containing fuels such as ammonia and its blends. Its formation and subsequent reactions are critical determinants of flame propagation, stability, and, most notably, the formation and reduction of nitrogen oxides (NOx), a major class of pollutants. This technical guide provides a comprehensive overview of the core chemistry of the NH₂ radical in combustion environments, detailing its key reaction pathways, quantitative kinetic data, and the experimental methodologies used to study this crucial intermediate.

Formation and Consumption of the this compound Radical

The this compound radical is primarily formed through the abstraction of a hydrogen atom from ammonia (NH₃) by various radicals present in the combustion environment. The most significant initiation reaction is with the hydroxyl radical (OH):

NH₃ + OH ⇌ NH₂ + H₂O [1]

Other radicals, such as H and O atoms, also contribute to NH₂ formation, particularly at higher temperatures. Once formed, the NH₂ radical is consumed through a variety of pathways that dictate the overall combustion characteristics and emissions profile. Its reactions with key species like nitric oxide (NO), oxygen atoms (O), and hydroperoxyl radicals (HO₂) are of paramount importance.

Key Reactions of the this compound Radical

The reactivity of the NH₂ radical is central to the chemistry of nitrogen in combustion. A curated set of key reactions involving NH₂ is presented in Table 1, with their corresponding rate constants in the modified Arrhenius form, k = A * Tⁿ * exp(-Eₐ/RT). These reactions are fundamental to the predictive power of modern combustion kinetic models.

Data Presentation: Key Reaction Rate Constants

| Reaction ID | Reaction | A (cm³/mol·s) | n | Eₐ (cal/mol) | Source |

| R1 | NH₂ + H ⇌ NH + H₂ | 4.00E+13 | 0.0 | 3650 | GRI-Mech 3.0[1] |

| R2 | NH₂ + O ⇌ HNO + H | 6.80E+13 | 0.0 | 0 | GRI-Mech 3.0[1] |

| R3 | NH₂ + O ⇌ NH + OH | 7.00E+12 | 0.0 | 1090 | GRI-Mech 3.0[1] |

| R4 | NH₂ + OH ⇌ NH + H₂O | 2.00E+08 | 1.5 | -450 | GRI-Mech 3.0[1] |

| R5 | NH₂ + NO ⇌ N₂ + H₂O | 2.82E+13 | -0.6 | 0 | [2] |

| R6 | NH₂ + NO ⇌ NNH + OH | 5.00E+12 | 0.0 | 0 | [3] |

| R7 | NH₂ + HO₂ ⇌ H₂NO + OH | 2.00E+13 | 0.0 | 0 | [4] |

| R8 | NH₂ + NH₂ ⇌ N₂H₂ + H₂ | 1.00E+12 | 0.0 | 4500 | [2] |

| R9 | NH₂ + NO₂ ⇌ N₂O + H₂O | 1.50E-12 | 0.032 | 761 | [5] |

| R10 | NH₂ + NO₂ ⇌ H₂NO + NO | 4.30E-06 | -2.191 | -229 | [5] |

Table 1: Key reaction rate constants for the this compound radical in combustion. The rate constants are expressed in the modified Arrhenius format. This table summarizes critical reactions that govern the behavior of NH₂ in flames.

Role in NOx Formation and Reduction

The this compound radical is a critical species in the complex network of reactions that lead to both the formation and reduction of NOx. The specific role of NH₂ is highly dependent on the local combustion conditions, such as temperature, pressure, and the equivalence ratio (Φ).

Under fuel-lean conditions (Φ < 1) , with an excess of oxygen, NH₂ can be oxidized to form nitric oxide (NO) through reactions with atomic oxygen (O) and hydroxyl radicals (OH) (see R2, R3, and R4 in Table 1).

Conversely, under fuel-rich conditions (Φ > 1) , NH₂ plays a crucial role in the reduction of NO to molecular nitrogen (N₂). The reaction of NH₂ with NO is a key step in this "DeNOx" process and exhibits a branching behavior, producing either stable N₂ and water or the NNH radical and OH (R5 and R6). The branching ratio between these two pathways is a critical factor in determining the overall NOx emissions and is dependent on temperature and pressure.[6]

The following diagram illustrates the dual role of the NH₂ radical in NOx chemistry.

Experimental Protocols for Studying the this compound Radical

The in-situ study of the highly reactive and short-lived NH₂ radical in harsh combustion environments requires sophisticated diagnostic techniques. This section details the methodologies for three key experimental approaches: Laser-Induced Fluorescence (LIF), Shock Tubes, and Flow Reactors.

Laser-Induced Fluorescence (LIF) Spectroscopy for NH₂ Detection

Laser-Induced Fluorescence (LIF) is a powerful non-intrusive optical technique for measuring the concentration of specific radical species in flames with high spatial and temporal resolution.[7]

Methodology:

-

Laser System: A tunable laser system, often a dye laser pumped by a Nd:YAG laser, is used to generate a laser beam at a specific wavelength that corresponds to an electronic transition of the NH₂ radical. For NH₂, excitation wavelengths in the visible region (e.g., around 570 nm or 630 nm) are commonly used.[8]

-

Sheet Optics: The laser beam is formed into a thin sheet using a combination of cylindrical and spherical lenses and directed through the flame.

-

Fluorescence Collection: As the laser sheet passes through the flame, NH₂ radicals are excited to a higher electronic state. The subsequent fluorescence emitted as the radicals relax back to a lower energy state is collected at a 90-degree angle to the laser sheet using a lens system.

-

Detection: The collected fluorescence signal is passed through a spectral filter to isolate the NH₂ fluorescence from background flame luminosity and other scattered light. The filtered signal is then imaged onto an intensified charge-coupled device (ICCD) camera. The intensifier is gated to open for a short duration (nanoseconds) coinciding with the laser pulse to further reject background light.

-

Quantification: To obtain quantitative concentration measurements, the LIF signal must be calibrated. This is often done by comparing the signal to that from a known concentration of a stable species or by using a well-characterized flame with a known NH₂ concentration profile. Corrections for factors such as laser power fluctuations, quenching of the fluorescence by collisions with other molecules, and temperature-dependent population of the probed energy level are necessary for accurate quantification.[6]

The following diagram illustrates a typical experimental workflow for planar LIF (PLIF) measurements of NH₂ in a flame.

Shock Tube Studies of Ammonia Oxidation

Shock tubes are facilities used to study chemical kinetics at high temperatures and pressures over short timescales. They provide a nearly instantaneous and homogeneous heating of a gas mixture, allowing for the isolation of chemical reactions from transport phenomena.[4]

Methodology:

-

Facility: A shock tube is a long tube of uniform cross-section, divided into a high-pressure "driver" section and a low-pressure "driven" section, separated by a diaphragm.

-

Mixture Preparation: The driven section is filled with a precisely known mixture of ammonia, an oxidizer (e.g., O₂ or air), and a diluent (typically argon).

-

Shock Wave Generation: The driver section is filled with a high-pressure gas (e.g., helium). When the pressure in the driver section is increased to a critical point, the diaphragm ruptures, generating a shock wave that propagates down the driven section.

-

Heating and Reaction: The shock wave compresses and heats the test gas mixture nearly instantaneously to a specific temperature and pressure. The gas behind the reflected shock wave from the end wall is stationary and provides a well-defined environment for studying the ensuing chemical reactions.

-

Species Monitoring: The concentrations of reactants, intermediates (including NH₂), and products are monitored over time using various optical and spectroscopic techniques. For NH₂, laser absorption spectroscopy is a common diagnostic.[6]

-

Data Analysis: The time-histories of the species concentrations are compared with the predictions of detailed kinetic models to validate and refine the reaction mechanisms and rate constants.

Flow Reactor Experiments

Flow reactors are used to study chemical kinetics over a wider range of temperatures and longer residence times compared to shock tubes. They are particularly useful for investigating the overall conversion of reactants and the formation of stable products.[9][10]

Methodology:

-

Reactor: A typical flow reactor consists of a tube, often made of quartz or alumina, placed inside a furnace that allows for precise temperature control.[9][10]

-

Gas Delivery: Reactant gases (ammonia, oxidizer, and diluent) are supplied from gas cylinders and their flow rates are precisely controlled by mass flow controllers.

-

Reaction Zone: The premixed gases enter the heated reactor where the combustion reactions occur. The reactor is designed to approximate plug flow, meaning that the gas mixture flows as a "plug" with minimal radial variations in concentration and temperature.

-

Sampling and Analysis: At the exit of the reactor, the gas mixture is rapidly cooled to quench the reactions. The concentrations of the stable species are then measured using techniques such as gas chromatography (GC), Fourier-transform infrared (FTIR) spectroscopy, or mass spectrometry.

-

Data Interpretation: By varying the reactor temperature, residence time (controlled by the flow rate and reactor volume), and initial mixture composition, a comprehensive dataset can be obtained to understand the reaction pathways and validate kinetic models.[11]

The this compound Radical in Broader Combustion Contexts

Beyond its role in pure ammonia combustion, the NH₂ radical is also a key intermediate in the combustion of ammonia blends with other fuels, such as hydrogen and hydrocarbons. In these co-firing scenarios, the interactions between the nitrogen chemistry driven by NH₂ and the carbon chemistry of the hydrocarbon fuel are complex and can significantly impact soot formation and NOx emissions.

Furthermore, the fundamental chemistry of the NH₂ radical is not only relevant to energy production but also has implications in other fields, including atmospheric chemistry and materials synthesis.

Conclusion

The this compound radical is an indispensable species in the study of combustion chemistry, particularly for nitrogen-containing fuels. Its dual role in both the formation and reduction of NOx makes a thorough understanding of its reaction kinetics essential for the development of cleaner and more efficient combustion technologies. The combination of advanced experimental techniques and detailed kinetic modeling continues to unravel the intricate chemistry of this pivotal radical, paving the way for the utilization of carbon-free fuels like ammonia in a sustainable energy future.

References

- 1. GRI-Mech 3.0 [combustion.berkeley.edu]

- 2. researchgate.net [researchgate.net]

- 3. cefrc.princeton.edu [cefrc.princeton.edu]

- 4. [PDF] A Shock Tube Study on Ammonia Decomposition and its Reaction Products | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aerospacelab.onera.fr [aerospacelab.onera.fr]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

The Elusive Amidogen Radical: A Historical and Technical Guide to its Discovery

For Immediate Release

OTTAWA, ON – December 14, 2025 – The amidogen radical (NH₂), a cornerstone of modern chemistry and a key intermediate in numerous chemical and biological processes, was once a fleeting enigma. This whitepaper delves into the historical discovery of this pivotal molecule, providing a technical guide for researchers, scientists, and drug development professionals. It outlines the pioneering experimental protocols, presents key quantitative data, and visualizes the logical progression that led to its definitive identification.

Introduction: The Quest for a Transient Species

The story of the this compound radical's discovery is a testament to the interplay between theoretical prediction and technological advancement. For decades, the existence of such a simple, yet highly reactive, molecule was postulated to explain reaction mechanisms in nitrogen chemistry. However, its transient nature made direct observation a formidable challenge. This guide chronicles the key milestones, from early spectroscopic observations of "active nitrogen" to the conclusive identification of the free NH₂ radical.

Early Investigations: The Glow of "Active Nitrogen"

In the early 20th century, researchers investigating the properties of nitrogen gas after an electrical discharge observed a persistent, luminous glow. This phenomenon, termed "active nitrogen," was the subject of intense study.

The Fowler and Strutt Experiments (1911)

Alfred Fowler and Robert Strutt were among the first to systematically study the spectrum of the afterglow of an electrical discharge in nitrogen.[1] Their work, while not identifying the NH₂ radical directly, laid the groundwork for future spectroscopic investigations of nitrogen-containing species. The spectrum they observed was complex, primarily consisting of bands from the nitrogen molecule itself, but it sparked a long-standing inquiry into the nature of the reactive species present.[1]

Experimental Protocol: Production and Observation of Active Nitrogen

The experimental setup employed by Fowler and Strutt was designed to produce a continuous stream of "active nitrogen" and analyze its emission spectrum.[1]

-

Nitrogen Source and Purification: Commercial compressed nitrogen gas was purified by passing it through a series of tubes containing phosphorus chips, caustic potash, and phosphorus pentoxide to remove oxygen and water vapor. The purity of the nitrogen was found to be crucial for the brilliance of the afterglow.[1]

-

Excitation: The purified nitrogen gas was passed at low pressure through an electrical discharge tube.

-

Observation: The glowing gas was then drawn into a side tube, which was viewed end-on through a quartz window to minimize light absorption in the ultraviolet region.

-

Spectroscopic Analysis: Three different spectrographs were used to analyze the emitted light:

-

A small quartz spectrograph.

-

A larger quartz spectrograph.

-

A Littrow spectrograph with a light flint glass prism.

-

Comparison spectra from a copper arc were used for wavelength calibration.[1]

-

The Breakthrough: Flash Photolysis and the Direct Detection of NH₂

The definitive identification of the this compound radical required a new experimental technique capable of generating a high concentration of the transient species and probing it on a very short timescale. This breakthrough came with the invention of flash photolysis by R.G.W. Norrish and George Porter in 1949, an achievement for which they, along with Manfred Eigen, were awarded the Nobel Prize in Chemistry in 1967.[2][3]

The Norrish and Porter Flash Photolysis Apparatus

The flash photolysis apparatus developed by Norrish and Porter utilized a high-energy flash of light (the "photoflash") to initiate a photochemical reaction, followed by a second, less intense flash (the "specflash") at a short, controlled time delay to record the absorption spectrum of any transient species formed.[4]

Experimental Protocol: Flash Photolysis

-

Photoflash Generation: A large bank of capacitors (e.g., 40µF) was charged to a high voltage (e.g., 10 kV) and discharged through a quartz tube filled with an inert gas, producing an intense flash of light with an energy of around 2000 Joules.[4]

-

Reaction Vessel: The sample to be studied was placed in a reaction vessel parallel to the photoflash lamp.

-

Specflash Generation: A smaller capacitor (e.g., 2µF) was discharged through a second quartz tube to produce the specflash, which had a much shorter duration.[4]

-

Time Delay: The time delay between the photoflash and the specflash was controlled electronically, allowing for the observation of the transient species at different points in time after their formation.

-

Spectroscopic Detection: The light from the specflash passed through the reaction vessel and into a spectrograph, where the absorption spectrum was recorded on a photographic plate.

The Herzberg and Ramsay Experiment (1952): First Sighting of NH₂

In 1952, Gerhard Herzberg and Donald A. Ramsay, working at the National Research Council in Ottawa, successfully applied the flash photolysis technique to ammonia (NH₃) gas.[5] This experiment provided the first direct spectroscopic evidence for the existence of the free this compound radical. They utilized a flash photolysis apparatus similar to that of Norrish and Porter but with a large grating spectrograph that offered higher sensitivity in the visible region.[2]

Experimental Protocol: Flash Photolysis of Ammonia

-

Sample: Ammonia gas was introduced into a long absorption tube.

-

Photolysis: The ammonia was decomposed by an intense flash of light, breaking the N-H bond to produce NH₂ and a hydrogen atom.

-

Spectroscopic Observation: The absorption spectrum of the contents of the tube was recorded a short time after the photolysis flash.

-

Identification: A series of absorption bands, not present in the spectrum of ammonia, were observed in the 5700-6900 Å region. These bands were attributed to the free NH₂ radical.

Detailed Characterization: The Dressler and Ramsay Analysis (1959)

Following the initial discovery, Kurt Dressler and Donald A. Ramsay conducted a more detailed and extensive investigation of the electronic absorption spectrum of the this compound radical.[6] Their 1959 paper provided a comprehensive analysis of the spectra of ¹⁴NH₂, ¹⁵NH₂, and ¹⁴ND₂, leading to a precise determination of the radical's molecular parameters in both its ground and excited electronic states.[7]

Experimental Protocol: High-Resolution Spectroscopy of NH₂

-

Radical Production: The NH₂ and its isotopic variants were produced by the flash photolysis of ammonia (¹⁴NH₃ and ¹⁵NH₃) and deuterated ammonia (¹⁴ND₃).

-

Spectroscopic Apparatus: The absorption spectra were photographed in the 3900 to 8300 Å region using a 21 ft. concave grating spectrograph, which provided the high resolution necessary for detailed rotational analysis.[6]

Quantitative Data: Spectroscopic Constants of NH₂

The work of Dressler and Ramsay provided a wealth of quantitative data on the this compound radical. The following table summarizes some of the key molecular parameters they determined for the ground electronic state (X̃ ²B₁) and the first electronically excited state (Ã ²A₁) of ¹⁴NH₂.

| Parameter | Ground State (X̃ ²B₁) | Excited State (Ã ²A₁) |

| Rotational Constants | ||

| A (cm⁻¹) | 23.69 | 8.35 |

| B (cm⁻¹) | 12.95 | 13.98 |

| C (cm⁻¹) | 8.16 | 7.28 |

| Molecular Geometry | ||

| N-H Bond Length (Å) | 1.024 | 1.00 |

| H-N-H Bond Angle (°) | 103.4 | 144 |

| Vibrational Frequencies | ||

| ν₁ (stretching) (cm⁻¹) | 3220 | - |

| ν₂ (bending) (cm⁻¹) | 1499 | - |

| ν₃ (stretching) (cm⁻¹) | 3301 | - |

Table 1: Selected molecular parameters for the ground and excited electronic states of the ¹⁴NH₂ radical as determined by Dressler and Ramsay (1959). Data sourced from NIST.[7]

Conclusion

The discovery of the this compound radical was a landmark achievement in physical chemistry. It was a journey that began with the enigmatic glow of "active nitrogen" and culminated in the definitive spectroscopic identification of a free radical, made possible by the revolutionary technique of flash photolysis. The detailed characterization that followed has provided a deep understanding of the structure and properties of this fundamental molecule, which continues to be a subject of active research in fields ranging from atmospheric chemistry to drug development. This historical and technical overview serves as a guide to the foundational experiments that brought the this compound radical from a theoretical postulate to a well-characterized chemical entity.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. chemistry.as.miami.edu [chemistry.as.miami.edu]

- 3. Flash photolysis | chemical process | Britannica [britannica.com]

- 4. nobelprize.org [nobelprize.org]

- 5. Reactions in the gas phase. The absorption spectrum of free NH2 radicals - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 6. The electronic absorption spectra of NH2 and ND2 | Semantic Scholar [semanticscholar.org]

- 7. NIST Triatomic: NH2 [physics.nist.gov]

The Amidogen Radical (•NH₂): An In-depth Technical Guide on its Stability, Lifetime, and Implications for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The amidogen radical (•NH₂), the simplest nitrogen-centered radical, is a highly reactive and short-lived species of significant interest in various scientific disciplines, from atmospheric chemistry to materials science.[1] For researchers in the life sciences and drug development, an understanding of the stability and reactivity of such radicals is crucial, as nitrogen-centered radicals play pivotal roles in enzymatic reactions, metabolic pathways, and the mechanisms of action and toxicity of various therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the core principles governing the stability and lifetime of the this compound radical, details experimental methodologies for its study, and explores its relevance in biological systems and drug development.

Core Concepts: Stability and Lifetime of the this compound Radical

The this compound radical is characterized by its high reactivity, which directly translates to a short lifetime.[1] Its stability is influenced by a multitude of factors including its environment (gas phase vs. solution), temperature, pressure, and the presence of other reactive species.

Intrinsic Reactivity and Dimerization

In the absence of other reactants, the primary decay pathway for this compound radicals is self-reaction, or dimerization, to form hydrazine (N₂H₄).[1] This recombination is a very fast process and is often the principal mode of •NH₂ disappearance, particularly at low pressures.[1]

Factors Influencing Stability

Temperature: The rates of reactions involving the this compound radical are temperature-dependent. For instance, the rate of its self-reaction in aqueous solution increases with temperature.

Pressure: In the gas phase, the lifetime of the this compound radical can be influenced by pressure, particularly in recombination and addition reactions.

Solvent Effects: The solvent environment can significantly impact the stability and reactivity of radicals.[4] While the this compound radical is a neutral species, polar solvents can influence the stability of reactants and transition states in its reactions.

Presence of Reactants: The lifetime of the this compound radical is dramatically shortened in the presence of molecules with which it can react. These reactions are typically very fast, with rate constants approaching the diffusion-controlled limit.

Quantitative Data on this compound Radical Reactivity

The following tables summarize key quantitative data on the reaction rates of the this compound radical, providing a basis for understanding its lifetime under various conditions.

| Reaction | Rate Constant (k) | Temperature (K) | Conditions | Reference(s) |

| •NH₂ + •NH₂ → N₂H₄ | 3.6 x 10⁹ M⁻¹s⁻¹ | 298 | Aqueous solution | [1] |

| •NH₂ + Nitric Acid (HNO₃) | 1.81 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | 298 | Gas phase | [5] |

| •NH₂ + Hydrazine (N₂H₄) | 5.4 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 296 | Gas phase, Ar bath | [6][7] |

| •NH₂ + Phenol | (3.0 ± 0.4) x 10⁶ M⁻¹s⁻¹ | Ambient | Aqueous solution | [1] |

| •NH₂ + Benzoate | Very low | Ambient | Aqueous solution | [1] |

| •NH₂ + Methanol (CH₃OH) | See reference for temperature-dependent expression | 300-2000 | Gas phase | [8] |

| •NH₂ + Ethanol (C₂H₅OH) | See reference for temperature-dependent expression | 300-2000 | Gas phase | [8] |

| •NH₂ + Propane (C₃H₈) | See reference for temperature-dependent expression | 300-2000 | Gas phase | [9] |

Table 1: Rate Constants for Key Reactions of the this compound Radical.

| Parameter | Value | Conditions | Reference(s) |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 190.37 kJ mol⁻¹ | Gas phase | [1] |

| Standard Molar Entropy (S⦵₂₉₈) | 194.71 J K⁻¹ mol⁻¹ | Gas phase | [1] |

| Adiabatic Ionization Potential | 11.14 ± 0.01 eV | Gas phase | [10] |